1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is an intriguing compound with a complex structure This molecule is characterized by the combination of a thienopyridine ring system and a piperidinyl-methylsulfonyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one involves multi-step organic synthesis. Key steps may include:
Formation of the thienopyridine core via cyclization reactions.
Functionalization of the piperidine ring with suitable protecting groups.
Coupling of the piperidine with the thienopyridine core.
Introduction of the methylsulfonyl-phenyl group via nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would necessitate robust and scalable methods. Large-scale production would involve optimizing reaction conditions to maximize yield and purity while minimizing the cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one undergoes several types of reactions:
Oxidation: Can occur on the thienopyridine ring, leading to sulfoxide and sulfone derivatives.
Reduction: Could target the nitro groups (if present) or double bonds within the structure.
Substitution: Particularly on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenating agents, organometallic reagents for cross-coupling reactions.
Major Products Formed: The products depend on the type and site of the reaction. Oxidation may yield sulfoxides or sulfones, while reduction might produce the corresponding alcohol or amine derivatives.
Scientific Research Applications
1-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one finds application in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential to modulate biological pathways and enzyme activities.
Medicine: Explored for therapeutic applications, possibly in the design of drugs targeting specific proteins or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The compound’s mechanism of action is linked to its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, modulating biological pathways. The precise mechanism would depend on the specific structure-activity relationships (SAR) governing its binding and activity.
Comparison with Similar Compounds
Similarity and Uniqueness: Compared to related compounds, 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one stands out due to its unique combination of structural elements:
Thienopyridine Ring: Rarely found in combination with piperidine and methylsulfonyl-phenyl moieties.
Substitution Patterns: The specific locations and nature of substitutions contribute to its distinctive chemical behavior.
List of Similar Compounds
1-(4-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one.
1-(4-(5,6-Dihydrobenzo[h]quinazolin-2-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one.
This concludes our exploration of this compound, shining a light on its multifaceted nature and potential. What part intrigued you the most?
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-29(26,27)20-5-2-17(3-6-20)4-7-22(25)23-12-8-19(9-13-23)24-14-10-21-18(16-24)11-15-28-21/h2-3,5-6,11,15,19H,4,7-10,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGYZLNZCIMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.